molecular formula C15H15NO4 B15110432 methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B15110432
M. Wt: 273.28 g/mol
InChI Key: GCBYENNZRKKIDU-UHFFFAOYSA-N
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Description

Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a complex organic compound that features a furan ring, an indole core, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(thiophen-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 6-(pyridin-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in methyl 6-(furan-2-yl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 6-(furan-2-yl)-2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-8-13(15(18)19-2)14-10(16-8)6-9(7-11(14)17)12-4-3-5-20-12/h3-5,9,16H,6-7H2,1-2H3

InChI Key

GCBYENNZRKKIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C(=O)OC

Origin of Product

United States

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